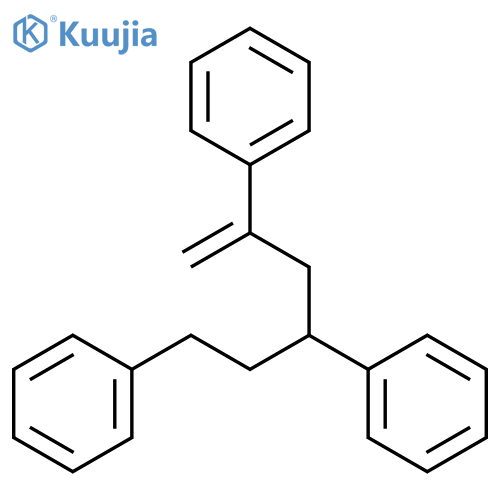Cas no 18964-53-9 (2,4,6-triphenyl-1-hexene-d5)

2,4,6-triphenyl-1-hexene-d5 structure
商品名:2,4,6-triphenyl-1-hexene-d5
2,4,6-triphenyl-1-hexene-d5 化学的及び物理的性質
名前と識別子
-
- 2,4,6-triphenyl-1-hexene-d5
- 1,5-diphenylhex-5-en-3-ylbenzene
- 1,1',1''-hex-1-ene-2,4,6-triyltribenzene
- 1,3,5-triphenyl-hex-5-ene
- 1,3,5-Triphenylhexen-5
- 1-Hexene,2,4,6-triphenyl
- 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione
- 2,4,6-Triphenyl-1-hexen
- 2,4,6-triphenyl-1-hexene
- 2,4,6-Triphenyl-hex-1-en
- 2,4,6-triphenylhex-1-ene
- CHEBI:34236
- NS00134113
- NST 01
- GH1VCQ7P6X
- Q27115932
- UNII-GH1VCQ7P6X
- Benzene, 1,1',1''-(1-methylene-1,3,5-pentanetriyl)tris-
- DTXSID00940477
- HEX-1-ENE, 2,4,6-TRIPHENYL-
- hex-5-ene-1,3,5-triyltribenzene
- VTFWGFWAVPVIAA-UHFFFAOYSA-N
- 18964-53-9
- (4,6-diphenylhex-1-en-2-yl)benzene
- 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene
- (+/-)-2,4,6-Triphenyl-1-hexene
- 1-Hexene, 2,4,6-triphenyl
- 2,4,6-Tripheyl-1-hexene
-
- インチ: InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2
- InChIKey: VTFWGFWAVPVIAA-UHFFFAOYSA-N
- ほほえんだ: C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 312.18800
- どういたいしつりょう: 312.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.5
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 自信がない
- PSA: 0.00000
- LogP: 6.50650
- ようかいせい: 自信がない
2,4,6-triphenyl-1-hexene-d5 セキュリティ情報
2,4,6-triphenyl-1-hexene-d5 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2,4,6-triphenyl-1-hexene-d5 関連文献
-
Koshiro Koizumi,Akifumi Okabe,Hideki Kimukai,Hideto Sato,Hiroyuki Taguchi,Masahiko Nishimura,Bum Gun Kwon,Katsuhiko Saido RSC Adv. 2023 13 29668
18964-53-9 (2,4,6-triphenyl-1-hexene-d5) 関連製品
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
